Thioxanthene

Description

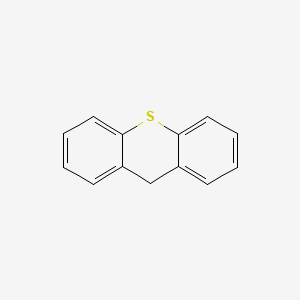

Structure

3D Structure

Properties

IUPAC Name |

9H-thioxanthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10S/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJUJGAVDBINPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180732 | |

| Record name | Thioxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261-31-4 | |

| Record name | Thioxanthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000261314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10H-dibenzo[b,e]thiin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J3P67894A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of the Thioxanthene Core

For researchers, scientists, and drug development professionals, the thioxanthene scaffold represents a privileged structure in medicinal chemistry, most notably for its applications in the development of antipsychotic drugs.[1][2] This guide provides a detailed overview of the synthesis of the core this compound structure, its characterization, and the experimental protocols necessary for its preparation and analysis.

Synthesis of the this compound Core Structure

The synthesis of the this compound core can be approached through several strategic pathways. The most common and versatile methods involve the cyclization of diaryl thioether precursors or the reduction of a thioxanthone intermediate.

A prevalent method for constructing the this compound nucleus is through an intramolecular Friedel-Crafts reaction.[3] This approach typically begins with the synthesis of a diaryl thioether alcohol, which is then cyclized under acidic conditions. For instance, starting from appropriate precursors, a diaryl thioether with a suitable alcohol functional group can be synthesized in two steps via a metal-free nucleophilic aromatic substitution (SNAr) and a Grignard reaction.[3] The subsequent intramolecular Friedel-Crafts alkylation, often catalyzed by an organocatalyst like trifluoroacetic acid (TFA), yields the this compound core with high efficiency.[3]

Another fundamental route involves the reduction of thioxanthen-9-one. Thioxanthen-9-one itself can be synthesized by reacting o-mercaptobenzoic acid with benzene in the presence of concentrated sulfuric acid.[4] The subsequent reduction of the ketone functionality at the 9-position can be achieved using various reducing agents. A common and effective method utilizes a combination of lithium aluminum hydride (LiAlH4) and aluminum chloride (AlCl3) in an anhydrous solvent like tetrahydrofuran (THF).[5] This reduction proceeds with high yield to furnish the 9H-thioxanthene core.

Further functionalization of the this compound core is a critical aspect of developing new derivatives with specific pharmacological profiles.[6] Strategies to achieve regioselective functionalization include directed ortho-metalation (DoM) and transition-metal-catalyzed C-H functionalization.[6] Electrophilic aromatic substitution reactions, such as halogenation and Friedel-Crafts acylation, are also employed, although controlling regioselectivity can be challenging due to the activating nature of the sulfur atom.[6]

References

- 1. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of Thioxanthenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioxanthene, a sulfur-containing heterocyclic compound, forms the core of a versatile class of molecules with significant applications in medicinal chemistry and materials science. Its derivatives have been extensively explored as antipsychotic drugs, anticancer agents, and photosensitizers for photodynamic therapy (PDT). The therapeutic and functional efficacy of this compound derivatives are intrinsically linked to their photophysical and electrochemical properties. This guide provides a comprehensive overview of these characteristics, including key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Structure

The fundamental this compound structure consists of a tricyclic system where a central thiopyran ring is fused to two benzene rings. The sulfur atom in the thiopyran ring and the C9 position are key sites for substitution, allowing for the fine-tuning of the molecule's electronic and steric properties.

Photophysical Properties

The interaction of this compound derivatives with light is fundamental to their application in areas such as fluorescence imaging and photodynamic therapy. Key photophysical parameters include light absorption (UV-Vis), fluorescence emission, fluorescence quantum yield, and fluorescence lifetime.

Data Presentation: Photophysical Properties of this compound Derivatives

The following table summarizes the key photophysical properties of selected this compound derivatives.

| Compound | Solvent | λ_abs (nm) | log ε | λ_em (nm) | Quantum Yield (Φ_F) | Stokes Shift (cm⁻¹) | Reference |

| Tetracyclic this compound 1 | DMSO | 412 | 4.18 | 545 | 0.08 | 5560 | [1] |

| Tetracyclic this compound 2 | DMSO | 358 | 4.26 | 433 | 0.23 | 4980 | [1] |

| Tetracyclic this compound 3 | DMSO | 412 | 4.23 | 545 | 0.05 | 5560 | [1] |

| Tetracyclic this compound 4 | DMSO | 412 | 4.11 | 545 | < 0.01 | 5560 | [1] |

| Thioxanthone | Protic Solvents | - | - | - | ~0.4-0.5 | - | [2] |

Note: This table is populated with available data and will be expanded as more comprehensive data becomes available.

Electrochemical Properties

The electrochemical behavior of thioxanthenes, particularly their oxidation and reduction potentials, is crucial for understanding their reactivity, mechanism of action in biological systems, and potential for use in electronic materials. Cyclic voltammetry is the primary technique used to investigate these properties.

Data Presentation: Electrochemical Properties of this compound Derivatives

| Compound | Solvent | E_ox (V) | E_red (V) | Reference |

| 2-Methyl-9H-thioxanthen-9-one | - | - | - | [3] |

| 2-Methyl-9H-thioxanthen-9-one S,S-dioxide | - | - | - | [3] |

| Xanthene derivative | CH₃CN | 1.74 (peak) | - | [4] |

| This compound derivative | CH₃CN | - | - | [4] |

Note: This table highlights the need for more comprehensive and standardized reporting of electrochemical data for this compound derivatives.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of this compound derivatives.

Synthesis of this compound Derivatives

A general method for the synthesis of aminated tetracyclic thioxanthenes involves the nucleophilic aromatic substitution of a halogenated thioxanthen-9-one with an appropriate amine, followed by a dehydrative cyclization.[1][5]

General Procedure:

-

A suspension of the starting 1-chloro-4-propoxy-9H-thioxanthen-9-one, the desired amine (guanidine or urea derivative), copper(I) iodide (CuI), and potassium carbonate (K₂CO₃) in methanol is prepared in a sealed flask.[5]

-

The reaction mixture is heated at 100 °C for 48 hours.[5]

-

The resulting product is then purified using techniques such as flash column chromatography.

Another general synthesis for the 9H-thioxanthene core involves the reduction of thioxanthone.[6]

General Procedure:

-

A solution of aluminum chloride (AlCl₃) in dry tetrahydrofuran (THF) is added to a suspension of lithium aluminum hydride (LiAlH₄) in dry THF at 0 °C.[6]

-

Thioxanthone is then added to the mixture.

-

The reaction is refluxed for 1 hour, then cooled and quenched with ethyl acetate.

-

The product is extracted with ethyl acetate and washed sequentially with HCl, NaHCO₃, and brine.

-

The organic layer is dried and the solvent is removed to yield 9H-thioxanthene.[6]

Photophysical Measurements

UV-Vis Absorption Spectroscopy:

-

Prepare solutions of the this compound derivative in a suitable solvent (e.g., DMSO, ethanol) at concentrations ranging from 10⁻³ to 10⁻⁶ mol/L.[1]

-

Use a dual-beam UV-Vis spectrophotometer with a 1 cm path length quartz cuvette.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

The molar absorption coefficient (ε) can be determined from the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Fluorescence Spectroscopy:

-

Use a spectrofluorometer to record the emission spectra.

-

Excite the sample at a wavelength corresponding to a major absorption peak.

-

Scan the emission monochromator to record the fluorescence spectrum.

-

Fluorescence Quantum Yield (Φ_F): The quantum yield is determined relative to a standard of known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φ_F = 0.90).[1] The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where 's' and 'r' denote the sample and reference, respectively, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Fluorescence Lifetime: Fluorescence lifetimes are measured using Time-Correlated Single Photon Counting (TCSPC). The sample is excited by a pulsed light source, and the time delay between the excitation pulse and the detection of the emitted photon is recorded. The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime.

Electrochemical Measurements

Cyclic Voltammetry (CV):

-

Prepare a solution of the this compound derivative in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen).

-

Scan the potential of the working electrode linearly with time between set limits and record the resulting current. The resulting plot of current versus potential is a cyclic voltammogram, from which oxidation and reduction potentials can be determined.

Mandatory Visualizations

Dopamine D2 Receptor Signaling Pathway

Several this compound derivatives function as antipsychotic drugs by acting as antagonists of the dopamine D2 receptor. The following diagram illustrates the signaling cascade initiated by dopamine binding to the D2 receptor, which is inhibited by this compound-based drugs.

Experimental Workflow: Synthesis and Characterization of this compound Derivatives

The following diagram outlines a typical experimental workflow for the synthesis and subsequent photophysical and electrochemical characterization of novel this compound derivatives.

Conclusion

This technical guide provides a foundational understanding of the photophysical and electrochemical properties of thioxanthenes. The presented data, protocols, and diagrams offer a valuable resource for researchers and professionals engaged in the design and development of novel this compound-based compounds for therapeutic and materials science applications. Further systematic studies are required to expand the quantitative database of these properties for a wider range of derivatives, which will undoubtedly accelerate the discovery of new and improved this compound-based technologies.

References

- 1. Tetracyclic this compound Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - Synthesis, Structures, and Optoelectronic Properties of Pyrene-Fused Thioxanthenes - American Chemical Society - Figshare [acs.figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Thioxanthenes: A Technical Guide to Their Historical Development and Core Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of thioxanthene-based antipsychotics marked a significant milestone in the pharmacological management of psychosis, building upon the foundational discoveries of the preceding phenothiazine era. This technical guide provides an in-depth exploration of the historical development, structure-activity relationships, and core pharmacology of this important class of neuroleptic agents. It is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and drug development.

The story of the thioxanthenes begins in the late 1950s, following the revolutionary introduction of chlorpromazine. This prompted an intensive search for structurally related compounds with improved efficacy and tolerability. The thioxanthenes emerged from this research as "carbon-analogues" of phenothiazines, where the nitrogen atom in the central ring is replaced by a carbon atom with a double bond to the side chain. This seemingly minor alteration led to a new class of antipsychotics with a distinct pharmacological profile. The first this compound, chlorprothixene, was synthesized and introduced by Lundbeck in 1959.

A critical aspect of this compound pharmacology is the stereoisomerism of the exocyclic double bond, giving rise to cis (Z) and trans (E) isomers. It was discovered that the antipsychotic activity resides almost exclusively in the cis (Z) isomer, a finding that guided the development of subsequent drugs in this class.

Key this compound-Based Antipsychotics: A Historical Timeline

| Drug | Year of Introduction | Key Developmental Notes |

| Chlorprothixene | 1959 | The first this compound to be synthesized and marketed. |

| Clopenthixol | 1961 | Initially introduced as a mixture of cis (Z) and trans (E) isomers. |

| Zuclopenthixol | 1962 | The pure, pharmacologically active cis (Z) isomer of clopenthixol. |

| Thiothixene | 1967 | A potent this compound derivative. |

| Flupentixol | ~1960s | Developed as a potent antipsychotic, also with antidepressant properties at lower doses. |

Quantitative Analysis of Receptor Binding Affinities

The therapeutic effects and side-effect profiles of this compound antipsychotics are largely determined by their binding affinities for various neurotransmitter receptors. The following table summarizes the inhibitory constants (Ki) for key this compound derivatives at several important receptors. Lower Ki values indicate higher binding affinity.

| Compound | D₁ (Ki, nM) | D₂ (Ki, nM) | 5-HT₂A (Ki, nM) | H₁ (Ki, nM) | M₁ (Ki, nM) | α₁ (Ki, nM) |

| Chlorprothixene | 18 | 2.96 | 9.4 | 3.75 | >1000 | 1.8 |

| Clopenthixol (cis/trans mixture) | High Affinity | High Affinity | High Affinity | Moderate Affinity | Low Affinity | High Affinity |

| Zuclopenthixol (cis-isomer) | 1.1 | 1.4 | 14 | 20 | >1000 | 18 |

| Flupentixol (cis-isomer) | High Affinity | High Affinity | Moderate Affinity | Weaker Affinity | Low Affinity | Moderate Affinity |

| Thiothixene | 1.1 | 0.2 | 10 | 10 | >1000 | 18 |

Note: Ki values can vary between studies depending on the experimental conditions. The qualitative descriptions for clopenthixol and flupentixol are based on their known pharmacological profiles.

Experimental Protocols

General Synthesis of the this compound Nucleus (Example: Chlorprothixene)

The synthesis of chlorprothixene serves as a representative example of the general chemical approach to creating this compound derivatives.

Step 1: Synthesis of 2-(4-chlorophenylthio)benzoic acid 2-mercaptobenzoic acid is reacted with 1-bromo-4-chlorobenzene.

Step 2: Formation of the Acid Chloride The resulting 2-(4-chlorophenylthio)benzoic acid is treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to form the corresponding acid chloride.

Step 3: Intramolecular Cyclization In the presence of a Lewis acid catalyst like aluminum chloride, the acid chloride undergoes an intramolecular Friedel-Crafts acylation to yield 2-chlorothioxanthone.

Step 4: Grignard Reaction 2-chlorothioxanthone is reacted with 3-dimethylaminopropylmagnesium bromide (a Grignard reagent) to form a tertiary alcohol intermediate.

Step 5: Dehydration The tertiary alcohol is dehydrated, typically using a strong acid or by acetylation followed by pyrolysis, to form the exocyclic double bond, yielding chlorprothixene as a mixture of (Z) and (E) isomers.

Synthesis of Flupentixol Dihydrochloride

Flupentixol dihydrochloride can be synthesized from 2-trifluoromethylthioxanthen-9-one.

Step 1: Barbier Reaction 2-trifluoromethylthioxanthen-9-one is reacted with allyl bromide in the presence of a metal such as zinc or magnesium to form 2-trifluoromethyl-9-allyl-9-thioxanthenol.

Step 2: Dehydration The resulting alcohol is dehydrated to yield 2-trifluoromethyl-9-(2-propenylidene)this compound.

Step 3: Condensation The product from Step 2 is then condensed with N-(2-hydroxyethyl)piperazine in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to give the flupentixol free base.

Step 4: Salt Formation The flupentixol base is then treated with hydrochloric acid to form flupentixol dihydrochloride.

Separation of cis(Z) and trans(E) Isomers

The separation of the geometric isomers is crucial for obtaining the pharmacologically active form.

Method: Fractional Crystallization This method leverages the different solubilities of the isomeric salts.

-

The mixture of isomers (e.g., clopenthixol) is dissolved in a suitable solvent (e.g., ethanol).

-

The solution is acidified with an acid (e.g., hydrochloric acid) to form the salts.

-

The solution is slowly cooled, allowing the less soluble isomer to crystallize out first.

-

The crystals are collected by filtration.

Radioligand Binding Assay for Dopamine D₂ Receptor Affinity

This protocol outlines a general procedure to determine the binding affinity (Ki) of a this compound compound for the D₂ receptor.

Materials:

-

Cell membranes prepared from cells expressing the human D₂ receptor.

-

Radioligand (e.g., [³H]-Spiperone).

-

Unlabeled ("cold") ligand for determining non-specific binding (e.g., haloperidol).

-

Test this compound compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Plate Setup: Prepare a 96-well plate with wells for total binding, non-specific binding, and a range of concentrations of the test compound.

-

Incubation: To each well, add the cell membrane preparation, the radioligand ([³H]-Spiperone), and either buffer (for total binding), the non-specific binding control, or the test compound at a specific concentration. Incubate at a defined temperature for a time sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Dopamine D₂ Receptor Signaling Pathway

This compound antipsychotics primarily exert their therapeutic effects through antagonism of the dopamine D₂ receptor, a G-protein coupled receptor (GPCR) of the Gi/o family.

Serotonin 5-HT₂A Receptor Signaling Pathway

Many thioxanthenes also exhibit affinity for serotonin 5-HT₂A receptors, which are Gq-coupled GPCRs. Antagonism at these receptors is thought to contribute to the "atypical" properties of some antipsychotics, such as a lower incidence of extrapyramidal side effects.

Antipsychotic Drug Discovery and Development Workflow

The development of a new antipsychotic drug is a long and complex process, involving several key stages from initial discovery to regulatory approval.

Conclusion

The historical development of this compound-based antipsychotics represents a significant advancement in psychopharmacology. Stemming from the phenothiazines, this class of drugs provided a new scaffold for the development of effective treatments for psychosis. The elucidation of their primary mechanism of action, dopamine D₂ receptor antagonism, has been pivotal in our understanding of the neurobiology of psychotic disorders. The ongoing study of their structure-activity relationships and diverse receptor binding profiles continues to inform the design of novel and improved antipsychotic agents. This guide has provided a comprehensive technical overview to aid researchers and drug development professionals in their continued efforts to advance the field of neuropsychopharmacology.

Spectroscopic Analysis of Novel Thioxanthenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—as applied to the structural elucidation of novel thioxanthene derivatives. Thioxanthenes are a significant class of sulfur-containing heterocyclic compounds with a diverse range of pharmacological activities, including antipsychotic, anticancer, and antimicrobial properties. The development of new this compound-based therapeutic agents relies on precise and unambiguous structural characterization, for which these spectroscopic methods are indispensable.

Core Spectroscopic Techniques in this compound Analysis

The structural backbone of this compound, a tricyclic system with a central thiopyran ring, presents a unique spectroscopic fingerprint. Substitutions on the aromatic rings and the central ring introduce distinct changes that can be meticulously analyzed using a combination of NMR, MS, and IR spectroscopy.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the chemical environment, connectivity, and relative number of protons, while ¹³C NMR provides insights into the types of carbon atoms present. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for establishing the precise connectivity of atoms in complex novel derivatives.

-

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of a compound with high accuracy. High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), provides the exact molecular formula, which is a critical piece of data for a newly synthesized molecule. Furthermore, the fragmentation patterns observed in tandem MS (MS/MS) experiments offer valuable clues about the compound's structure and the nature of its substituents.

-

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds. For this compound derivatives, IR spectroscopy is instrumental in confirming the presence of key functional groups such as carbonyls, amines, hydroxyls, and the characteristic aromatic C-H and C=C bonds.

Quantitative Spectroscopic Data of Novel this compound Derivatives

The following tables summarize the key spectroscopic data for a series of recently synthesized tetracyclic this compound derivatives, providing a reference for researchers working on similar scaffolds.[1]

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) for Novel Tetracyclic Thioxanthenes in CDCl₃ [1]

| Proton | Compound 11 (δ, ppm, J in Hz) | Compound 12 (δ, ppm, J in Hz) | Compound 13 (δ, ppm, J in Hz) | Compound 14 (δ, ppm, J in Hz) |

| H8 | 8.79 (dd, J = 8.10, 1.58) | 8.85 (dd, J = 7.98, 1.04) | 8.83 (dd, J = 8.07, 1.41) | 8.83 (dd, J = 8.07, 1.41) |

| H6 | 7.46 (ddd, J = 8.05, 6.75, 1.35) | 7.48 (ddd, J = 8.04, 6.69, 1.39) | 7.48 (ddd, J = 8.07, 6.69, 1.38) | 7.48 (ddd, J = 8.07, 6.69, 1.38) |

| H5 | 7.43 (dd, J = 8.00, 1.58) | 7.43 (m) | 7.42 (dd, J = 8.07, 1.41) | 7.42 (dd, J = 8.07, 1.41) |

| H3 | 7.39 (d, J = 9.00) | 7.53 (d, J = 9.09) | 7.52 (d, J = 9.09) | 7.52 (d, J = 9.09) |

| H7 | 7.36 (ddd, J = 8.15, 6.70, 1.53) | 7.38 (ddd, J = 8.07, 6.69, 1.43) | 7.37 (ddd, J = 8.07, 6.69, 1.38) | 7.37 (ddd, J = 8.07, 6.69, 1.38) |

| H2 | 7.32 (d, J = 9.00) | 7.74 (d, J = 9.06) | 7.73 (d, J = 9.09) | 7.73 (d, J = 9.09) |

| NH₂ | 5.05 (s) | - | - | - |

| Ha | 4.12 (t, J = 6.45) | 4.19 (t, J = 6.41) | 4.18 (t, J = 6.42) | 4.18 (t, J = 6.42) |

| Hb | 1.90 (st, J = 7.35) | 1.93 (st, J = 7.26) | 1.92 (st, J = 7.29) | 1.92 (st, J = 7.29) |

| Hc | 1.12 (t, J = 7.43) | 1.14 (t, J = 7.41) | 1.13 (t, J = 7.41) | 1.13 (t, J = 7.41) |

| H1' | - | 9.02 (s) | - | - |

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) for Novel Tetracyclic Thioxanthenes in CDCl₃ [1]

| Carbon | Compound 11 (δ, ppm) | Compound 12 (δ, ppm) | Compound 13 (δ, ppm) | Compound 14 (δ, ppm) |

| C9 | 158.2 | 158.2 | 158.2 | 158.2 |

| C1' | - | 154.4 | - | - |

| C4 | 149.3 | 149.3 | 149.3 | 149.3 |

| C1 | 146.9 | 146.9 | 146.9 | 146.9 |

| C1a | 136.0 | 136.0 | 136.0 | 136.0 |

| C6 | 131.9 | 131.9 | 131.9 | 131.9 |

| C8 | 128.0 | 128.0 | 128.0 | 128.0 |

| C8a | 127.8 | 127.8 | 127.8 | 127.8 |

| C7 | 126.8 | 126.8 | 126.8 | 126.8 |

| C5 | 126.7 | 126.7 | 126.7 | 126.7 |

| C2 | 123.2 | 123.2 | 123.2 | 123.2 |

| C9a | 120.6 | 120.6 | 120.6 | 120.6 |

| C3 | 119.0 | 119.0 | 119.0 | 119.0 |

| C4a | 118.6 | 118.6 | 118.6 | 118.6 |

| Ca | 71.4 | 71.4 | 71.4 | 71.4 |

| Cb | 22.9 | 22.9 | 22.9 | 22.9 |

| Cc | 10.8 | 10.8 | 10.8 | 10.8 |

Table 3: High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) Data for Novel Tetracyclic Thioxanthenes [1]

| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | Key IR Absorptions (νₘₐₓ, cm⁻¹) |

| 11 | C₁₉H₁₇N₃OS | 336.1165 | 336.1162 | 3462, 3297, 3157, 2963, 1638, 1608 |

| 12 | C₂₀H₁₆N₂OS | 345.1056 | 345.1053 | 3445, 2963, 1645, 1608, 1572 |

| 13 | C₂₁H₁₉N₃OS | 362.1321 | 362.1319 | 3447, 2926, 1648, 1608, 1573 |

| 14 | C₂₆H₂₁N₃O₂S | 452.1427 | 452.1424 | 3447, 2924, 1712, 1649, 1608 |

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining high-quality, reproducible spectroscopic data. Below are generalized protocols for the NMR, MS, and IR analysis of novel this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the purified novel this compound derivative.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

If required for full structural elucidation, perform 2D NMR experiments such as COSY, HSQC, and HMBC using standard instrument parameters.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and correlations from 2D spectra to assign the structure.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation :

-

Prepare a stock solution of the novel this compound derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

-

Dilute the stock solution with an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode) to a final concentration of 1-10 µg/mL.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

-

-

Instrument Setup and Data Acquisition :

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set up the ESI source parameters, including the capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature. These parameters should be optimized for the specific compound and solvent system.

-

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in the desired mass range. For high-resolution mass spectrometry, ensure the instrument is operating in the appropriate mode to achieve high mass accuracy.

-

-

Data Analysis :

-

Determine the m/z value of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

-

For HRMS data, use the accurate mass to calculate the elemental composition using the instrument's software.

-

If fragmentation data is acquired (MS/MS), analyze the fragment ions to deduce structural information.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Place a small amount of the solid, powdered novel this compound derivative onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Instrument Setup and Data Acquisition :

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a standard spectral range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis :

-

Identify the major absorption bands in the spectrum.

-

Correlate the frequencies of these bands to specific functional groups using standard IR correlation tables. Pay close attention to the fingerprint region (below 1500 cm⁻¹) for a unique pattern characteristic of the entire molecule.

-

Visualizing Spectroscopic Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of novel compounds.

References

An In-depth Technical Guide to Quantum Yield Determination for Thioxanthene Photosensitizers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for determining the quantum yields of thioxanthene photosensitizers. This compound derivatives are a promising class of compounds in photodynamic therapy (PDT) due to their ability to generate reactive oxygen species upon photoirradiation. Accurate determination of their fluorescence, triplet state, and singlet oxygen quantum yields is crucial for evaluating their efficacy and mechanism of action.

Core Concepts in Quantum Yield Determination

The quantum yield (Φ) of a photochemical process is a measure of its efficiency, defined as the ratio of the number of times a specific event occurs to the number of photons absorbed by the system. For photosensitizers, the key quantum yields of interest are:

-

Fluorescence Quantum Yield (Φf): This measures the efficiency of the emission of a photon from the excited singlet state. A lower Φf often suggests a higher efficiency of intersystem crossing to the triplet state, which is desirable for Type II photosensitizers.

-

Triplet State Quantum Yield (ΦT): This quantifies the efficiency of the formation of the excited triplet state from the excited singlet state through intersystem crossing (ISC). A high ΦT is a prerequisite for efficient singlet oxygen generation.

-

Singlet Oxygen Quantum Yield (ΦΔ): This is a critical parameter for evaluating Type II photosensitizers and represents the efficiency of generating singlet oxygen (¹O₂) from the interaction of the triplet-state photosensitizer with ground-state molecular oxygen (³O₂).

Quantitative Photophysical Data of this compound Derivatives

The photophysical properties of this compound photosensitizers are highly dependent on their molecular structure, including the nature and position of substituents, and the solvent environment. Below are tables summarizing available quantitative data for representative this compound derivatives.

Table 1: Fluorescence Quantum Yields (Φf) of Selected this compound Derivatives

| Compound | Solvent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Fluorescence Quantum Yield (Φf) | Reference Standard (Φref) |

|---|---|---|---|---|---|

| Tetracyclic this compound Derivative 11 | DMSO | 425 | 521 | 0.14 | Fluorescein (0.90) |

| Tetracyclic this compound Derivative 12 | DMSO | 394 | 483 | 0.51 | Fluorescein (0.90) |

| Tetracyclic this compound Derivative 13 | DMSO | 457 | 548 | 0.31 | Fluorescein (0.90) |

| 2-Bromo-9H-thioxanthene | 0.1 M H₂SO₄ | Not Specified | Not Specified | Not Specified | Quinine Sulfate (0.546) |

Table 2: Triplet and Singlet Oxygen Quantum Yields (ΦT and ΦΔ) of Selected this compound Derivatives

| Compound | Solvent | Triplet Quantum Yield (ΦT) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference Standard (Φref) |

|---|---|---|---|---|

| Thioxanthone | Acetonitrile | 0.66 | Not Specified | Not Specified |

| Thioxanthone | Benzene | 0.84 | Not Specified | Not Specified |

| Thionated Benzothis compound Imide (T1) | Chloroform | Not Specified | ~1.0 | Not Specified |

| Thionated Benzothis compound Imide (T2) | Chloroform | Not Specified | ~1.0 | Not Specified |

| Thionated Benzothis compound Imide (T3) | Chloroform | Not Specified | 0.78 | Not Specified |

Experimental Protocols

Accurate determination of quantum yields requires careful experimental design and execution. The following sections provide detailed methodologies for the key experiments.

Determination of Fluorescence Quantum Yield (Φf) by the Relative Method

The relative method is a widely used technique that compares the fluorescence of a sample to that of a standard with a known quantum yield.[1][2]

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

This compound photosensitizer of interest

-

Reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φref = 0.546; or fluorescein in 0.1 M NaOH, Φref = 0.90)[1][3]

-

Spectroscopic grade solvent that dissolves both the sample and the standard.

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the this compound sample and the reference standard in the chosen solvent.

-

Preparation of Working Solutions: From the stock solutions, prepare a series of dilute solutions of both the sample and the reference standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.[2]

-

Absorbance Measurements: Using the UV-Vis spectrophotometer, record the absorbance of each working solution at the chosen excitation wavelength. The same excitation wavelength should be used for both the sample and the standard.

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer.

-

For each working solution, record the fluorescence emission spectrum over the appropriate wavelength range, ensuring the entire emission band is captured.[1]

-

Maintain identical experimental conditions (e.g., slit widths) for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

-

For both the sample and the reference, plot the integrated fluorescence intensity (I) as a function of absorbance (A).

-

Determine the slope (gradient, Grad) of the linear fit for both plots.

-

Calculate the fluorescence quantum yield of the sample (ΦS) using the following equation:

ΦS = ΦR × (GradS / GradR) × (nS² / nR²)

where:

-

ΦR is the quantum yield of the reference standard.

-

GradS and GradR are the gradients of the plots for the sample and reference, respectively.

-

nS and nR are the refractive indices of the solvents used for the sample and reference, respectively. If the same solvent is used, this term becomes 1.[1]

-

-

Determination of Singlet Oxygen Quantum Yield (ΦΔ) by Chemical Trapping

This method involves the use of a chemical trap that reacts with singlet oxygen, leading to a measurable change, typically a decrease in the trap's absorbance. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used trap that is bleached upon reaction with ¹O₂.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Light source with a specific wavelength for excitation (e.g., laser or filtered lamp)

-

Quartz cuvettes (1 cm path length)

-

This compound photosensitizer of interest

-

Reference photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal, Φref ≈ 0.75 in methanol)

-

1,3-Diphenylisobenzofuran (DPBF)

-

Spectroscopic grade solvent (e.g., methanol, chloroform)

-

Oxygen source for saturating the solutions

Procedure:

-

Preparation of Solutions:

-

Prepare stock solutions of the this compound sample, the reference photosensitizer, and DPBF in the chosen solvent. All solutions containing DPBF should be prepared in the dark to prevent premature bleaching.

-

Prepare test solutions containing the photosensitizer (sample or reference) and DPBF. The concentration of the photosensitizer should be adjusted to have a similar absorbance at the irradiation wavelength for both the sample and the reference. A typical concentration for DPBF is around 50 µM.

-

-

Oxygen Saturation: Saturate the test solutions with oxygen by bubbling with O₂ gas for a consistent period before irradiation.

-

Irradiation and Monitoring:

-

Place the cuvette containing the test solution in the spectrophotometer and record the initial absorbance of DPBF at its maximum absorption wavelength (around 410-415 nm).

-

Irradiate the solution with the light source at a wavelength where the photosensitizer absorbs but the DPBF does not.

-

At regular time intervals, stop the irradiation and record the absorbance of DPBF. Continue this process until a significant decrease in DPBF absorbance is observed.

-

Repeat the experiment under identical conditions for the reference photosensitizer.

-

-

Data Analysis:

-

Plot the absorbance of DPBF as a function of irradiation time for both the sample and the reference.

-

Determine the initial rate of DPBF decomposition (slope of the linear portion of the plot) for both the sample (kS) and the reference (kR).

-

Calculate the singlet oxygen quantum yield of the sample (ΦΔ,S) using the following equation:

ΦΔ,S = ΦΔ,R × (kS / kR) × (Iabs,R / Iabs,S)

where:

-

ΦΔ,R is the singlet oxygen quantum yield of the reference.

-

kS and kR are the rates of DPBF decomposition for the sample and reference, respectively.

-

Iabs,S and Iabs,R are the rates of light absorption by the sample and reference photosensitizers, respectively. If the absorbance of the sample and reference are matched at the irradiation wavelength, this term is approximately 1.

-

-

Signaling Pathways and Experimental Workflows

Visualizing the complex processes involved in photosensitization and quantum yield determination can aid in understanding and experimental design.

General Mechanism of this compound Photosensitization

This compound photosensitizers primarily operate through the Type II photochemical pathway to generate singlet oxygen, which is the main cytotoxic agent in photodynamic therapy. The process begins with the absorption of light, followed by intersystem crossing to the triplet state, and subsequent energy transfer to molecular oxygen.

Caption: General mechanism of Type II photosensitization by thioxanthenes.

Experimental Workflow for Quantum Yield Determination

The following diagram illustrates the logical flow of experiments for the comprehensive determination of fluorescence and singlet oxygen quantum yields for a novel this compound photosensitizer.

Caption: Experimental workflow for determining Φf and ΦΔ of this compound photosensitizers.

Conclusion

The determination of fluorescence, triplet, and singlet oxygen quantum yields is a fundamental aspect of the characterization of this compound photosensitizers for applications in photodynamic therapy. By following standardized and carefully executed experimental protocols, researchers can obtain reliable and comparable data to guide the design and development of more effective phototherapeutic agents. The methodologies and data presented in this guide serve as a valuable resource for scientists and professionals working in this exciting field.

References

- 1. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors | Springer Nature Experiments [experiments.springernature.com]

Exploring the Chemical Space of Functionalized Thioxanthenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thioxanthene core, a sulfur-containing tricyclic heterocyclic scaffold, represents a privileged structure in medicinal chemistry and materials science. Its unique conformational and electronic properties have led to the development of a diverse array of functionalized derivatives with significant biological activities. This technical guide provides an in-depth exploration of the chemical space of functionalized thioxanthenes, focusing on their synthesis, biological evaluation, and structure-activity relationships, with a particular emphasis on their applications in drug discovery.

Introduction to the this compound Scaffold

This compound is a dibenzo-γ-thiopyrone derivative where the oxygen atom in xanthene is replaced by a sulfur atom. This substitution significantly influences the molecule's physicochemical properties, including its lipophilicity and metabolic stability. The this compound scaffold is closely related to phenothiazines, a well-known class of antipsychotic drugs. The primary structural difference is the replacement of the nitrogen atom at position 10 in phenothiazines with a carbon atom in thioxanthenes, which is often part of a double bond to a side chain.[1][2] This modification alters the three-dimensional structure and interaction with biological targets.[3]

Functionalization of the this compound ring at various positions has yielded compounds with a wide range of pharmacological activities, including antipsychotic, anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[4][5][6]

Synthetic Strategies for Functionalized Thioxanthenes

The synthesis of functionalized thioxanthenes can be achieved through several key strategies, allowing for the introduction of diverse substituents and the exploration of a broad chemical space.

Intramolecular Friedel-Crafts Alkylation

A common and effective method for constructing the this compound core is through intramolecular Friedel-Crafts alkylation. This approach typically involves the cyclization of a suitably substituted diaryl sulfide precursor.

Experimental Protocol: Synthesis of 9-Aryl/Alkyl this compound Derivatives [4]

-

Synthesis of Starting Alcohols: The synthesis begins with a metal-free nucleophilic aromatic substitution (SNAr) reaction followed by a Grignard reaction to produce the precursor alcohol compounds.[4]

-

Cyclization: The prepared alcohol is dissolved in a suitable solvent.

-

Catalyst Addition: An organocatalyst, such as trifluoroacetic acid (TFA), is added to the reaction mixture.

-

Reaction Conditions: The reaction is stirred at a specified temperature until completion, monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up, and the crude product is purified by column chromatography to yield the desired 9-aryl/alkyl this compound derivative.[4]

Nucleophilic Aromatic Substitution

Functionalization of the this compound core can also be achieved via nucleophilic aromatic substitution (SNAr), particularly for introducing amine substituents.

Experimental Protocol: Synthesis of Aminated Tetracyclic Thioxanthenes [7]

-

Reactant Mixture: To a suspension of 1-chloro-4-propoxy-9H-thioxanthen-9-one and the appropriate guanidine or urea derivative in methanol, add CuI and K2CO3.

-

Reaction Conditions: The suspension is heated at 100 °C for 48 hours in a sealed flask.

-

Purification: The resulting tetracyclic thioxanthenes are purified from the reaction mixture.[7]

Synthesis of Cysteine-Coupled this compound Analogues

To enhance biological activity and explore new chemical space, this compound derivatives can be coupled with amino acids like cysteine.

Experimental Protocol: General Synthesis of Cysteine-Coupled this compound Analogues [5]

-

Dissolution: In a reaction vessel, dissolve L-cysteine (1 mmol) and the corresponding tertiary this compound alcohol (1 mmol) in acetic acid (0.5 mL).

-

Catalyst Addition: Add boron trifluoride diethyl etherate drop by drop to the reaction mixture at 0 °C.

-

Reaction: Agitate the reaction mixture for two hours at 0 °C.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).[5]

Biological Activities and Quantitative Data

Functionalized thioxanthenes have demonstrated a remarkable range of biological activities. The following tables summarize key quantitative data from various studies.

Table 1: Antipsychotic Activity of this compound Derivatives[2]

| Drug | Scaffold | Dopamine D2 Ki (nM) | Serotonin 5-HT2A Ki (nM) | 5-HT2A/D2 Ratio |

| Chlorprothixene | This compound | 1.1 | 3.8 | 3.45 |

| Flupenthixol | This compound | 0.4 | 12 | 30 |

| Thiothixene | This compound | 0.5 | 11 | 22 |

Lower Ki values indicate higher binding affinity.

Table 2: Anticancer Activity of Tetracyclic Thioxanthenes[7]

| Compound | A375-C5 GI50 (µM) | MCF-7 GI50 (µM) | NCI-H460 GI50 (µM) |

| 11 | 5-7 | 5-7 | 5-7 |

| 12 | 31-39 | 31-39 | 31-39 |

| 13 | 16-23 | 16-23 | 16-23 |

| 14 | 8-11 | 8-11 | 8-11 |

GI50 is the concentration required to reduce the growth rate of tumor cells by 50%.

Table 3: Anticancer, Antioxidant, and Anti-inflammatory Activity of Functionalized Thioxanthenes[5][8]

| Compound | Activity | Cell Line/Assay | IC50 |

| 2 | Anticancer | Hep G2 | 161.3 ± 41 nM |

| 3 | Anticancer | Caco-2 | 9.6 ± 1.1 nM |

| 4 | Antioxidant | - | 15.44 ± 6 nM |

| 7 | Anti-inflammatory | COX-2 Inhibition | 4.37 ± 0.78 nM |

IC50 is the concentration of an inhibitor where the response is reduced by half.

Table 4: Antibacterial Activity of Flupenthixol[6]

| Bacterial Strain | MIC (µg/mL) |

| Gram-positive bacteria | 5 - 50 |

MIC is the minimum inhibitory concentration of an antibacterial agent.

Signaling Pathways and Mechanisms of Action

The diverse biological effects of functionalized thioxanthenes are a result of their interaction with various cellular targets and signaling pathways.

Dopamine D2 Receptor Antagonism in Antipsychotic Action

The primary mechanism of action for antipsychotic thioxanthenes is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[2] This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2]

Caption: Dopamine D2 Receptor Antagonism by Thioxanthenes.

Experimental Workflow for Drug Discovery

The discovery and development of novel this compound-based therapeutic agents follow a structured workflow, from initial synthesis to clinical evaluation.

Caption: this compound Drug Discovery and Development Workflow.

Conclusion and Future Directions

The chemical space of functionalized thioxanthenes is rich and continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of the this compound scaffold allows for the fine-tuning of physicochemical and pharmacological properties, leading to compounds with improved efficacy and safety profiles. Future research in this area will likely focus on:

-

Multitarget-Directed Ligands: Designing this compound derivatives that can modulate multiple biological targets simultaneously, which is a promising strategy for complex diseases like Alzheimer's and cancer.[8]

-

Theranostics: Developing thioxanthenes that combine therapeutic and diagnostic capabilities, for example, by incorporating fluorescent properties for imaging and tracking drug delivery.[7]

-

Exploration of New Biological Targets: Investigating the activity of functionalized thioxanthenes against a broader range of biological targets to uncover new therapeutic applications.

The continued exploration of the chemical space of functionalized thioxanthenes holds significant promise for addressing unmet medical needs and advancing the field of drug discovery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetracyclic this compound Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thioxanthenone-based derivatives as multitarget therapeutic leads for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of Thioxanthenes: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical physicochemical properties of thioxanthene compounds, a significant class of antipsychotic agents. Focusing on solubility and stability, this document offers detailed experimental protocols, quantitative data, and insights into the degradation pathways of these complex molecules. Understanding these characteristics is paramount for the successful development, formulation, and analytical control of this compound-based pharmaceuticals.

Core Concepts: Solubility and Stability in Drug Development

The therapeutic efficacy and safety of a pharmaceutical product are intrinsically linked to the solubility and stability of its active pharmaceutical ingredient (API). For this compound compounds, which are often poorly soluble weak bases, these parameters present significant challenges during formulation development.

Solubility dictates the bioavailability of a drug, influencing its dissolution rate and subsequent absorption. Poor aqueous solubility can lead to inadequate drug exposure and variable therapeutic outcomes.

Stability refers to the ability of a drug substance to maintain its chemical integrity and physical properties over time under various environmental conditions. Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities.

Solubility Profile of this compound Compounds

The solubility of this compound derivatives is influenced by their chemical structure, the nature of the solvent, pH, and temperature. As a class, thioxanthenes are generally characterized by low aqueous solubility, which necessitates the use of their salt forms or advanced formulation strategies to enhance dissolution.

Quantitative Solubility Data

The following table summarizes available quantitative solubility data for several key this compound compounds in various solvents. This data is essential for pre-formulation studies and for the selection of appropriate solvent systems for analytical methods and formulation processes.

| Compound | Solvent | Temperature (°C) | Solubility | Reference(s) |

| Chlorprothixene | Water | 25 | Insoluble | [1] |

| Ethanol | 25 | 28 mg/mL (88.64 mM) | [1] | |

| DMSO | 25 | 6 mg/mL (18.99 mM) | [1] | |

| Chlorprothixene HCl | PBS (pH 7.2) | Not Specified | ~10 mg/mL | [2] |

| Water | 25 | 25 mg/mL (70.96 mM) | [3] | |

| Ethanol | 25 | 25 mg/mL (70.96 mM) | [3],[2] | |

| DMSO | Not Specified | ~30 mg/mL | [2] | |

| Dimethylformamide | Not Specified | ~30 mg/mL | [2] | |

| Flupentixol | Water | Not Specified | 0.003 g/L (practically insoluble) | [4] |

| Ethanol | Not Specified | Soluble | [5] | |

| Chloroform | Not Specified | Freely soluble | [5] | |

| Ether | Not Specified | Freely soluble | [5] | |

| Flupentixol Dihydrochloride | Water | Not Specified | 50.74 mg/mL (100 mM) | |

| DMSO | Not Specified | 25.37 mg/mL (50 mM) | ||

| Thiothixene | Water | Not Specified | Practically insoluble | [6] |

| Chloroform | Not Specified | Very soluble | [6] | |

| Methanol | Not Specified | Slightly soluble | [6] | |

| Acetone | Not Specified | Slightly soluble | [6] |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[7]

Objective: To determine the saturated concentration of a this compound compound in a specific solvent at a controlled temperature.

Materials:

-

This compound compound (solid form)

-

Solvent of interest (e.g., purified water, buffers of various pH, organic solvents)

-

Stoppered flasks or vials

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with low analyte binding)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of the solid this compound compound to a series of flasks, each containing a known volume of the desired solvent or buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[8]

-

Equilibration: Seal the flasks and place them in a shaking incubator set to a constant temperature (typically 25 °C or 37 °C). Agitate the flasks for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[7] The agitation time should be sufficient to ensure that the concentration of the dissolved compound in the supernatant does not change over subsequent time points.

-

Phase Separation: After equilibration, cease agitation and allow the flasks to stand, permitting the undissolved solid to sediment.[8] To ensure complete separation of the solid and liquid phases, the samples are then centrifuged at high speed or filtered through a suitable membrane filter (e.g., 0.45 µm PTFE or PVDF).

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot as necessary with the appropriate solvent to fall within the linear range of a pre-validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility of the this compound compound in the selected solvent based on the measured concentration in the supernatant and the dilution factor used.

Stability Profile of this compound Compounds

Stability studies are essential to identify how the quality of a this compound compound changes over time under the influence of environmental factors like heat, humidity, light, and pH. Forced degradation (stress testing) is a critical component of these studies, designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways.

Forced Degradation Studies

Forced degradation studies are performed to develop and validate stability-indicating analytical methods. These methods must be able to separate the intact drug from any degradation products, ensuring that the assay is specific for the API.

Experimental Protocol: Forced Degradation Study

Objective: To generate potential degradation products of a this compound compound under various stress conditions to support the development of a stability-indicating analytical method.

Materials:

-

This compound compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

High-purity water and organic solvents (e.g., methanol, acetonitrile)

-

Heating oven, water bath

-

Photostability chamber

-

Validated HPLC or UPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure: The following are typical stress conditions applied in a forced degradation study. A solution of the drug (e.g., 1 mg/mL) is prepared and subjected to each condition. A control sample (unstressed drug solution) is analyzed alongside the stressed samples.

-

Acid Hydrolysis: Mix the drug solution with an equal volume of HCl (e.g., 0.1 M). Heat at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 2-8 hours). Cool and neutralize with NaOH.

-

Base Hydrolysis: Mix the drug solution with an equal volume of NaOH (e.g., 0.1 M). Heat at a controlled temperature (e.g., 60-80 °C) for a specified time. Cool and neutralize with HCl.

-

Oxidative Degradation: Mix the drug solution with an equal volume of hydrogen peroxide (e.g., 3%). Store at room temperature for a specified time (e.g., 24 hours).

-

Thermal Degradation: Expose a solid sample of the drug to dry heat in an oven (e.g., 80 °C) for a specified period. Also, heat a solution of the drug under reflux.

-

Photolytic Degradation: Expose a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Analysis: Analyze all stressed samples and the control sample using a suitable chromatographic method (e.g., RP-HPLC with PDA detection). The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being overly complex. The specificity of the method is demonstrated if the degradation products are well-resolved from the parent drug peak. Peak purity analysis using a PDA detector is essential to confirm that the parent peak is free from any co-eluting degradants.

Known Degradation Pathways

Thioxanthenes can degrade through several mechanisms, including isomerization, oxidation, and photodegradation. The double bond in the side chain is a key structural feature that can lead to the formation of cis (Z) and trans (E) isomers. It is important to note that the neuroleptic activity is primarily associated with the cis (Z)-isomers.

Irradiation of thioxanthenes like chlorprothixene can induce rapid cis-trans isomerization.[9] Further degradation can occur, especially in the presence of air, leading to oxidation of the sulfur atom to form a sulfoxide or cleavage of the side chain.[10]

A study on the photodegradation of chlorprothixene in an aqueous medium identified twenty different photo-transformation products.[11] The proposed degradation pathways include:

-

Isomerization: Conversion from the active Z-isomer to the less active E-isomer.

-

Oxidation: Formation of sulfoxide and thioxanthone derivatives.

-

Side-chain cleavage: Loss of the dimethylaminopropyl side chain.

-

Hydroxylation: Addition of hydroxyl groups to the tricyclic ring system.

Similarly, forced degradation studies on zuclopenthixol under acidic, basic, and oxidative stress conditions led to the identification and characterization of six degradation products.[12]

Mechanism of Action and Signaling Pathway

The primary therapeutic effect of this compound antipsychotics is attributed to their antagonism of the dopamine D2 receptor in the brain's mesolimbic pathway.[13] This blockade reduces the excessive dopaminergic activity associated with the positive symptoms of schizophrenia. Many thioxanthenes also exhibit affinity for other receptors, including dopamine D1, serotonin (5-HT), histamine (H1), and adrenergic receptors, which contributes to their broader pharmacological profile and side effects.[13]

Conclusion

The solubility and stability of this compound compounds are critical quality attributes that must be thoroughly investigated throughout the drug development lifecycle. This guide has provided a framework for these investigations, including standardized protocols for solubility and stability testing, a summary of available quantitative data, and an overview of degradation pathways. A deep understanding of these physicochemical properties, facilitated by the methodologies outlined herein, is essential for the development of safe, effective, and stable this compound-based medicines. Researchers and drug development professionals are encouraged to apply these principles to ensure the quality and performance of their pharmaceutical products.

References

- 1. selleckchem.com [selleckchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Flupenthixol | C23H27F3N2OS | CID 53627486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trial.medpath.com [trial.medpath.com]

- 6. Thiothixene | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. The photochemical stability of cis- and trans-isomers of tricyclic neuroleptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. webhome.auburn.edu [webhome.auburn.edu]

The Core Mechanism of Dopamine D2 Receptor Antagonism by Thioxanthenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antagonism of the dopamine D2 receptor by thioxanthene-class antipsychotic drugs. Thioxanthenes, a cornerstone in the management of schizophrenia and other psychoses, exert their primary therapeutic effect through the blockade of D2 receptors in the mesolimbic pathway of the brain. This document details the binding affinities of key this compound derivatives, outlines the downstream signaling consequences of D2 receptor antagonism, and provides comprehensive experimental protocols for the in vitro characterization of these compounds. The structural-activity relationships, particularly the stereoselectivity of this compound isomers, are also discussed. This guide is intended to serve as a valuable resource for researchers and professionals involved in neuropsychiatric drug discovery and development.

Introduction: Thioxanthenes as Dopamine D2 Receptor Antagonists

Thioxanthenes are a class of typical antipsychotic medications that share a core tricyclic structure and are chemically related to the phenothiazines. Their primary mechanism of action involves the competitive antagonism of dopamine D2 receptors.[1][2] By blocking these receptors, thioxanthenes mitigate the excessive dopaminergic neurotransmission that is hypothesized to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.

The this compound class includes several clinically significant agents, such as chlorprothixene, clopenthixol, flupenthixol, and thiothixene.[3] A key structural feature of thioxanthenes is the presence of a double bond in the central ring, which gives rise to geometric (cis/trans or Z/E) isomers. The cis-(Z) isomer is consistently found to be the more neuroleptically active form, demonstrating significantly higher affinity for the D2 receptor compared to the trans-(E) isomer.[4][5] This stereoselectivity underscores the specific conformational requirements for effective binding to the D2 receptor.

Quantitative Analysis of this compound Binding Affinities

The therapeutic potency of thioxanthenes is strongly correlated with their binding affinity for the dopamine D2 receptor. This affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity. The following tables summarize the reported Ki values for several common this compound derivatives at the human dopamine D2 receptor.

Table 1: Binding Affinities (Ki) of this compound Derivatives at the Human Dopamine D2 Receptor

| Compound | Ki (nM) for D2 Receptor | Reference(s) |

| Chlorprothixene | 2.96 | [1][2][6][7][8] |

| cis-(Z)-Flupenthixol | 0.38 | [4][5][9] |

| Thiothixene | 0.417 | [10] |

| Zuclopenthixol (cis-(Z)-Clopenthixol) | High Affinity (Specific Ki not consistently reported in searches) | [11][12][13] |

Table 2: Comparative Binding Affinities (Ki) of Chlorprothixene at Various Dopamine and Serotonin Receptors

| Receptor | Ki (nM) | Reference(s) |

| Dopamine D1 | 18 | [1][2][6][7][8] |

| Dopamine D2 | 2.96 | [1][2][6][7][8] |

| Dopamine D3 | 4.56 | [1][2][6][7][8] |

| Dopamine D5 | 9 | [1][2][6][7][8] |

| Serotonin 5-HT2A | 9.4 | [6][7] |

| Serotonin 5-HT6 | 3 | [2][6][7] |

| Serotonin 5-HT7 | 5.6 | [2][6][7] |

Signaling Pathways Modulated by D2 Receptor Antagonism

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of inhibitory G-proteins. The binding of an antagonist, such as a this compound, blocks the receptor and prevents its activation by endogenous dopamine. This leads to the inhibition of downstream signaling cascades.

Caption: D2 Receptor Antagonism Signaling Pathway.

The canonical signaling pathway following D2 receptor antagonism by thioxanthenes involves the following steps:

-

Receptor Blockade: The this compound molecule binds to the orthosteric binding site of the D2 receptor, preventing the binding of dopamine.

-

Inhibition of G-protein Activation: In its inactive state, the D2 receptor is coupled to a heterotrimeric Gi/o protein. Antagonist binding prevents the conformational change necessary for the exchange of GDP for GTP on the Gαi/o subunit, thus keeping the G-protein in its inactive state.

-

Disinhibition of Adenylyl Cyclase: The Gαi/o subunit, when activated by an agonist, normally inhibits the enzyme adenylyl cyclase. By preventing Gαi/o activation, thioxanthenes effectively relieve this inhibition.

-

Sustained cAMP Production: With adenylyl cyclase activity no longer suppressed, the conversion of ATP to cyclic AMP (cAMP) can proceed, leading to maintained or increased intracellular cAMP levels relative to the dopamine-inhibited state.[1]

-

Downstream Effects: The resulting levels of cAMP influence the activity of protein kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to altered gene expression and neuronal function.[1]

Experimental Protocols

The characterization of this compound antagonism at the D2 receptor relies on a suite of in vitro assays. The following sections provide detailed methodologies for two key experiments: a radioligand binding assay to determine binding affinity and a functional assay to measure the impact on cAMP signaling.

Caption: Experimental Workflow for this compound Characterization.

Radioligand Binding Assay: Competitive Inhibition

This protocol describes a competitive binding assay to determine the Ki of a this compound compound at the D2 receptor using a radiolabeled antagonist, such as [3H]-spiperone.

-

Objective: To determine the binding affinity (Ki) of a test this compound compound for the dopamine D2 receptor.

-

Principle: The assay measures the ability of the unlabeled this compound to compete with a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]-spiperone) for binding to membranes prepared from cells expressing the D2 receptor.

-

Materials:

-

Cell membranes from a stable cell line expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]-spiperone.

-

Test this compound compound.

-

Non-specific binding control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol or (+)-butaclamol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

96-well microplates.

-

Glass fiber filter mats.

-

Scintillation cocktail.

-

Microplate scintillation counter.

-

-

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test this compound compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, [3H]-spiperone (at a concentration near its Kd, e.g., 0.2 nM), and cell membranes.

-

Non-specific Binding: Assay buffer, [3H]-spiperone, non-specific binding control, and cell membranes.

-

Competition: Assay buffer, [3H]-spiperone, varying concentrations of the test this compound, and cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold assay buffer.

-